REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].C[O:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]([C:15]2[CH:24]=[CH:23][C:18]([C:19]([O:21][CH3:22])=[O:20])=[CH:17][CH:16]=2)=[O:14])=[CH:9][CH:8]=1>C1(C)C=CC=CC=1>[OH:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]([C:15]2[CH:16]=[CH:17][C:18]([C:19]([O:21][CH3:22])=[O:20])=[CH:23][CH:24]=2)=[O:14])=[CH:11][CH:12]=1 |f:0.1.2.3|
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Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(=O)C1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred at RT under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was equipped with a reflux condenser and nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 85° C.
|
Type
|
STIRRING
|
Details
|
with stirring under a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
the oil bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to cool at RT
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice-water bath
|
Type
|
ADDITION
|
Details
|
ice was added very slowly portionwise (
|
Type
|
ADDITION
|
Details
|
significant HCl evolved upon addition of ice to the reaction mixture
|
Type
|
ADDITION
|
Details
|
) followed by the slow addition of ice-water
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between EtOAc and water
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product as a red-brown solid
|
Type
|
CUSTOM
|
Details
|
The crude product was triturated with hot hexanes
|
Type
|
FILTRATION
|
Details
|
the brown solid was filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C(=O)C1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |